molecular formula C23H17FN4OS2 B2693225 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1797367-00-0

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2693225
CAS No.: 1797367-00-0
M. Wt: 448.53
InChI Key: SQFRSVGOLUWUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[2,1-b]Thiazole Derivatives

The imidazo[2,1-b]thiazole scaffold emerged as a pharmacologically relevant heterocyclic system in the early 21st century. Initial synthetic efforts focused on one-pot multicomponent reactions, such as the condensation of 4-phenylthiazol-2-amine, aldehydes, and isocyanides, which provided efficient access to diverse derivatives. By 2011, researchers had synthesized 18 novel imidazo[2,1-b]thiazole compounds, demonstrating potent antiproliferative activity against melanoma cell lines. The discovery of ionic liquid-mediated synthesis in 2016 further streamlined the production of antimycobacterial derivatives, highlighting the scaffold’s versatility.

Key milestones include:

  • 2011 : Identification of imidazo[2,1-b]thiazoles with sub-micromolar IC50 values against A375P melanoma cells.
  • 2016 : Development of a three-component synthetic route yielding derivatives with MIC values as low as 6.03 μM against Mycobacterium tuberculosis.
  • 2021 : Design of pan-RAF inhibitors featuring (imidazo[2,1-b]thiazol-5-yl)pyrimidine cores for melanoma treatment.

Structural Significance in Medicinal Chemistry

The imidazo[2,1-b]thiazole framework combines two pharmacophoric motifs—imidazole and thiazole—into a bicyclic system that enhances metabolic stability and target affinity. Structural features critical to bioactivity include:

Structural Feature Pharmacological Impact Example Derivatives
Fluorophenyl substituents Improved lipophilicity and metabolic stability 6-(4-fluorophenyl) derivatives
Methyl groups at position 3 Steric modulation of target binding 3-methyl-substituted analogs
Thiazole appendages π-π stacking with hydrophobic enzyme pockets N-[2-(thiazol-4-yl)phenyl] variants

The fluorine atom at the para position of the phenyl ring enhances electronic interactions with aromatic residues in target proteins, as evidenced by molecular docking studies. Additionally, the methyl group at position 3 optimizes steric complementarity with kinase active sites.

Evolution of Research on Fluorophenyl-Substituted Imidazo[2,1-b]Thiazoles

The introduction of fluorophenyl groups marked a turning point in optimizing imidazo[2,1-b]thiazole derivatives. Early studies demonstrated that p-fluorophenyl substitutions at position 6 of the core structure improved antimycobacterial activity by 2.5-fold compared to non-halogenated analogs. By 2025, derivatives like 2-(4-fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole (PubChem CID: 15991412) had been characterized, showcasing dual fluorine substitutions for enhanced target engagement.

Recent advances include:

  • Multi-target engagement : Fluorophenyl derivatives inhibit both InhA and CYP121 in Mycobacterium tuberculosis, reducing the likelihood of resistance.
  • Selective kinase inhibition : Compounds such as N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide exhibit nanomolar affinity for RAF kinases, critical in melanoma signaling.

Current Positioning in Drug Discovery Research

Imidazo[2,1-b]thiazoles with fluorophenyl substituents occupy a prominent niche in oncology and infectious disease research. Recent studies emphasize their dual utility:

Research Focus Key Findings Source Compound
Antimelanoma activity Sub-micromolar IC50 against 7 melanoma lines Compound 26 (IC50 = 0.89 μM)
Pan-RAF inhibition 85% tumor growth reduction in xenograft models (Imidazo[2,1-b]thiazol-5-yl)pyrimidines
Antimycobacterial applications MIC of 6.03 μM against M. tuberculosis Compound 5s

Ongoing optimization efforts focus on improving aqueous solubility through carboxamide linkages, as seen in 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b]thiazole-2-carboxamide. Computational ADME profiling predicts favorable drug-likeness scores (LogP ≈ 3.5, TPSA = 98 Ų) for these derivatives, positioning them as viable preclinical candidates.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS2/c1-13-21(31-23-27-19(11-28(13)23)15-7-9-16(24)10-8-15)22(29)26-18-6-4-3-5-17(18)20-12-30-14(2)25-20/h3-12H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFRSVGOLUWUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=CSC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of the thiazole derivative with an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediate with 2-(2-methyl-1,3-thiazol-4-yl)aniline to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A fluorophenyl group which may enhance biological activity.
  • A thiazole moiety known for its pharmacological properties.
  • An imidazo[2,1-b][1,3]thiazole core that contributes to its potential anticancer activity.

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit the proliferation of cancer cells. For instance, a related study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases and other molecular targets crucial for cancer cell survival and proliferation . For example, some imidazo[2,1-b][1,3]thiazole derivatives have been reported to inhibit CDK1 and other growth factor receptors .

Antimicrobial Properties

Beyond anticancer applications, thiazole derivatives have shown promise as antimicrobial agents. The presence of thiazole in the structure enhances the compound's ability to interact with microbial targets.

Research Findings

Recent studies have highlighted the effectiveness of thiazole-containing compounds against various bacterial strains and fungi. For instance, certain derivatives demonstrated potent activity against Mycobacterium tuberculosis .

Synthetic Route Example

A typical synthetic route may involve:

  • Formation of the thiazole ring via cyclization reactions.
  • Subsequent coupling with phenyl groups through nucleophilic substitution reactions.
  • Final modifications to introduce carboxamide functionalities.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound C₂₃H₁₇FN₄OS₂ 456.54 4-fluorophenyl, 2-(2-methylthiazolyl)phenyl Kinase inhibition (inferred)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid (hydrochloride) C₁₃H₁₀ClFN₂O₂S 312.75 Carboxylic acid, no carboxamide Intermediate in synthesis
6-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide C₁₈H₁₃FN₄OS 352.38 Pyridinylmethyl carboxamide Unspecified (structural analog)
ND-12025 (Trifluoromethylphenoxy-substituted imidazo[2,1-b]thiazole carboxamide) C₂₀H₁₆F₃N₃O₂S 419.42 Trifluoromethylphenoxy Anticancer/kinase inhibition
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl-N-cyclohexylhydrazinecarbothioamide C₂₁H₂₃FN₆OS₂ 458.57 Acetyl-thiocarbamide, cyclohexyl Acetylcholinesterase inhibition

Key Observations :

  • The carboxamide group in the target compound differentiates it from carboxylic acid derivatives (e.g., ), which are typically intermediates.
  • Substituents on the carboxamide group (e.g., pyridinylmethyl vs. thiazolylphenyl) influence target selectivity. For instance, the 2-(2-methylthiazol-4-yl)phenyl group may enhance binding to kinases due to thiazole’s electron-rich aromaticity.
  • Fluorophenyl groups are conserved across analogs, likely contributing to metabolic stability and lipophilicity.
Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (), the target compound shares >70% structural similarity with ND-12025 and AChE inhibitors (), suggesting overlapping pharmacophores. However, the thiazolylphenyl group introduces unique steric and electronic properties.

Biological Activity

6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an imidazo[2,1-b][1,3]thiazole core and various substituents that enhance its biological activity. The synthesis typically involves multi-step processes such as:

  • Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis.
  • Cyclization : The thiazole derivative is cyclized with an imidazole precursor.
  • Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated potent antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast), DU-145 (prostate), and A549 (lung) with IC50 values ranging from 1.02 to 4.2 µM .
Cell LineIC50 (µM)
MDA-MB-2311.02
DU-1451.04
A5491.67

These findings suggest that the compound may inhibit key cellular pathways involved in cancer proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In studies evaluating its antibacterial activity, it has shown effectiveness against strains such as Staphylococcus aureus and Chromobacterium violaceum .

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Kinase Inhibition : It may inhibit specific kinases involved in cell signaling pathways, leading to apoptosis in cancer cells .
  • Cell Cycle Disruption : The compound has been observed to interfere with cell cycle progression, which is critical for cancer therapy.

Case Study 1: Antitumor Activity

A study by Romagnoli et al. highlighted the efficacy of similar imidazo[2,1-b][1,3]thiazole derivatives in murine leukemia models, demonstrating IC50 values in the submicromolar range . This suggests a potential for developing these compounds into therapeutic agents for hematological malignancies.

Case Study 2: Antimicrobial Efficacy

In a comparative study on thiazole derivatives for antibacterial properties, the compound was shown to outperform standard antibiotics against resistant strains of bacteria . This positions it as a candidate for further development in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo[2,1-b][1,3]thiazole derivatives, and how do they apply to this compound?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted amines and α-bromo ketones. For example, a related imidazo[2,1-b]thiazole derivative was synthesized via microwave-assisted reaction of 5-fluorobenzothiazole amine with 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol at 130°C for 45 minutes . Key steps include optimizing solvent choice (ethanol, DMF) and reaction time to improve yield. Characterization via IR and NMR is critical to confirm the imidazole-thiazole fused core and substituent positions .

Q. How is crystallographic data for this compound analyzed, and which software tools are recommended?

  • Methodological Answer : X-ray crystallography using programs like SHELX (for structure solution and refinement) and ORTEP-3 (for visualization) is standard. For instance, a fused imidazo[2,1-b]thiazole derivative was refined using SHELXL, with bond lengths and angles validated against the Cambridge Structural Database . The WinGX suite is recommended for small-molecule crystallography due to its integration of SHELX and graphical tools .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., fluorine atoms cause deshielding in adjacent protons) .
  • FT-IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole ring (C-S-C, ~600–700 cm⁻¹) vibrations .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, with fragmentation patterns analyzed to validate the fused heterocyclic structure .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in microwave-assisted reactions?

  • Methodological Answer : Microwave synthesis (e.g., 130°C for 45 minutes ) often improves yield and reduces side reactions compared to conventional heating. Key parameters include:

  • Solvent Selection : Polar solvents (ethanol, DMF) enhance microwave absorption.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
  • Post-Reaction Workup : Rapid solvent evaporation under reduced pressure minimizes degradation .

Q. How do crystallographic data resolve discrepancies in molecular geometry between computational models and experimental results?

  • Methodological Answer : Discrepancies (e.g., dihedral angles between aromatic rings) arise from crystal packing forces or dynamic effects absent in DFT calculations. Use SHELXL’s restraints to refine torsional parameters while cross-validating with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the observed conformation .

Q. What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 4-fluorophenyl group with other electron-withdrawing groups (e.g., 4-CF₃) to modulate lipophilicity .
  • Heterocycle Variation : Replace the thiazole ring with oxadiazole or triazole to alter binding affinity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to prioritize analogs with optimal interactions at target sites (e.g., enzyme active sites ).

Q. How can overlapping spectral signals in NMR be resolved for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign overlapping aromatic protons.
  • Solvent Optimization : Use deuterated DMSO-d₆ to enhance resolution of NH and OH protons .
  • Dynamic NMR : Variable-temperature studies resolve conformational exchange broadening in flexible substituents .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar imidazo[2,1-b]thiazole derivatives?

  • Analysis : Yield discrepancies (e.g., 64% vs. 89% ) may stem from:

  • Reaction Scale : Small-scale reactions (<1 mmol) often report higher yields due to efficient mixing.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery rates .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F) may slow cyclization, requiring extended reaction times .

Q. How should researchers address inconsistencies in crystallographic bond lengths for the thiazole ring?

  • Analysis : Variations (e.g., S1–C7 bond lengths ±0.03 Å ) arise from:

  • Data Quality : High-resolution (<0.8 Å) data reduces measurement errors.
  • Thermal Motion : Anisotropic displacement parameters (ADPs) must be refined to account for atomic vibrations .
  • Validation Tools : Use checkCIF to identify outliers against database averages .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted methods for reproducibility .
  • Characterization : Combine X-ray crystallography with 2D NMR for unambiguous structural confirmation .
  • Data Reporting : Include detailed crystallographic (CCDC deposition numbers) and spectral parameters (e.g., NMR coupling constants) to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.